Methyl 3-(p-tolylamino)but-2-enoate
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Overview
Description
Methyl 3-(p-tolylamino)but-2-enoate: is an organic compound with the molecular formula C12H15NO2 . It is a derivative of enaminones, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a methyl ester group and a p-tolylamino group attached to a but-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(p-tolylamino)but-2-enoate typically involves the condensation of methyl acetoacetate with p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as gold (I) or silver (I) can also enhance the efficiency of the reaction under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(p-tolylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters, which can be further utilized in various synthetic applications .
Scientific Research Applications
Methyl 3-(p-tolylamino)but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl 3-(p-tolylamino)but-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, and cell cycle regulation, thereby exerting its biological effects.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: This compound is used in allylation reactions and the synthesis of bioactive lactones.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: It is employed in the allylation of azomethines and other synthetic applications.
Uniqueness: Methyl 3-(p-tolylamino)but-2-enoate stands out due to its unique combination of a p-tolylamino group and a but-2-enoate backbone, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl (E)-3-(4-methylanilino)but-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-9-4-6-11(7-5-9)13-10(2)8-12(14)15-3/h4-8,13H,1-3H3/b10-8+ |
InChI Key |
PFOUNZPLBQOTSN-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C/C(=O)OC)/C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)OC)C |
Origin of Product |
United States |
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